molecular formula C21H17N3OS B2895005 Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-81-1

Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B2895005
CAS No.: 852132-81-1
M. Wt: 359.45
InChI Key: MWCAJOUNLCUCMM-UHFFFAOYSA-N
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Description

Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a hybrid heterocyclic compound featuring an indole moiety linked via a methanone bridge to a substituted imidazo[2,1-b]thiazole ring. The 3-methyl and 6-phenyl substituents on the imidazothiazole core enhance steric and electronic properties, influencing reactivity, stability, and biological activity . This compound is synthesized via condensation reactions involving indolin-2-one derivatives and imidazo[2,1-b]thiazole carbaldehydes under acidic or basic conditions, typically yielding crystalline solids with high melting points (e.g., 306–310°C) .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-19(20(25)23-12-11-16-9-5-6-10-18(16)23)26-21-22-17(13-24(14)21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCAJOUNLCUCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR offers a one-pot, three-component approach to imidazo[2,1-b]thiazoles. As demonstrated by, this method employs 2-aminothiazole, aldehydes, and isocyanides under solvent-dependent conditions. For the 6-phenyl substituent, benzaldehyde derivatives serve as ideal aldehydes, while tert-butyl isocyanide introduces methyl groups at position 3.

Reaction Conditions :

  • Solvent : Toluene (optimized for yield and reaction time)
  • Temperature : 100°C
  • Catalyst : None required
  • Yield : Up to 78%

Mechanistic Insight :
The aldehyde condenses with 2-aminothiazole to form an imine intermediate, which undergoes [4+1] cycloaddition with the isocyanide to yield the bicyclic structure. Steric and electronic effects of substituents influence regioselectivity, ensuring the phenyl group occupies position 6.

Hantzsch Thiazole Synthesis with Post-Cyclization

Alternatively, the Hantzsch method builds the thiazole ring first. α-Halocarbonyl compounds (e.g., α-bromoacetophenone) react with thioamides to form 5-arylthiazoles, which are subsequently cyclized with α-bromoacetyl derivatives to construct the imidazo[2,1-b]thiazole system.

Key Steps :

  • Thiazole Formation :
    • Reagents: α-Bromoacetophenone, thiourea
    • Conditions: Reflux in ethanol, 6–8 h
    • Intermediate: 5-Phenylthiazol-2-amine
  • Cyclization :
    • Reagents: α-Bromoacetyl chloride
    • Conditions: Anhydrous DMF, K₂CO₃, 130°C
    • Yield: 85–90%

Functionalization at Position 2: Introduction of the Methanone Group

The methanone group at position 2 is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

Activation of the imidazo[2,1-b]thiazole’s C-2 position for electrophilic substitution is achieved using acyl chlorides. For example, treating 3-methyl-6-phenylimidazo[2,1-b]thiazole with chloroacetyl chloride in the presence of AlCl₃ yields the 2-acetyl derivative.

Optimized Parameters :

  • Acylating Agent : Chloroacetyl chloride (1.2 equiv)
  • Catalyst : AlCl₃ (1.5 equiv)
  • Solvent : Dichloromethane, 0°C → room temperature
  • Yield : 70–75%

Nucleophilic Acyl Substitution

Alternatively, pre-functionalized imidazo[2,1-b]thiazoles with bromine at C-2 undergo coupling with carbon monoxide under palladium catalysis. This method, though less common, avoids harsh acidic conditions.

Representative Protocol :

  • Substrate : 2-Bromo-3-methyl-6-phenylimidazo[2,1-b]thiazole
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions : CO gas (1 atm), DMF, 80°C
  • Yield : 60–65%

Coupling with Indoline

The final step involves conjugating the methanone-functionalized imidazo[2,1-b]thiazole with indoline. Two approaches dominate:

Direct Acylation of Indoline

Indoline reacts with the acyl chloride derivative of the imidazo[2,1-b]thiazole methanone in the presence of a base.

Procedure :

  • Acyl Chloride Formation :
    • Reagents: Oxalyl chloride, catalytic DMF
    • Solvent: Dry THF, 0°C → reflux
    • Intermediate: 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl chloride
  • Coupling :
    • Reagents: Indoline (1.5 equiv), Et₃N (2 equiv)
    • Solvent: Dichloromethane, 0°C → room temperature
    • Yield: 80–85%

Mitsunobu Reaction

For hydroxylated intermediates, the Mitsunobu reaction couples indoline with a 2-hydroxymethylimidazo[2,1-b]thiazole derivative.

Conditions :

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Solvent : THF, 0°C → room temperature
  • Yield : 65–70%

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%)
GBBR + Direct Acylation One-pot core synthesis; fewer steps Requires strict anhydrous conditions 78 → 85
Hantzsch + Mitsunobu High functional group tolerance Multi-step; lower overall yield 70 → 65

Chemical Reactions Analysis

Types of Reactions: Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties can be harnessed for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various signaling pathways, leading to the desired biological outcomes. The compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1 :

Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR) Biological Activity
Target Compound 3-Me, 6-Ph on imidazothiazole 306–308 71 δ2.46 (CH₃), 1714 cm⁻¹ (C=O) Not reported
(Z)-5-methoxy analog (Compound 7) 5-OMe on indole 308–310 63 δ3.75 (OCH₃), 1715 cm⁻¹ (C=O) Not reported
(4-Bromo-Ph)(thiazol-2-yl)methanone (4g) 4-Cl, 5-Br on phenyl 162.0–163.5 N/A δ7.42–7.85 (Ar-H), 1690 cm⁻¹ (C=O) Anticancer (HepG2)
9cd (Sulfonyl piperazine analog) 4-Cl-Ph, SO₂-piperazine 229–231 80 δ7.68–8.20 (Ar-H), 158.5 ppm (C=O) hCA II inhibition
7l (Chlorothiophene derivative) 5-Cl-thiophene 128–130 62 δ8.20–7.74 (Ar-H), 117.2 ppm (C-Cl) Anticancer (in vitro)
Key Observations:
  • Substituent Effects on Melting Points :

    • Electron-withdrawing groups (e.g., Cl, Br) increase melting points (e.g., 4g: 162–163.5°C) due to enhanced dipole interactions . Bulky groups like trifluoromethyl (4f: 138°C) reduce packing efficiency, lowering melting points .
    • The target compound’s high melting point (306–308°C) reflects rigid planar geometry from the fused imidazothiazole-indole system .
  • Spectral Trends: The methyl group (δ2.46 in the target compound) and methoxy group (δ3.75 in Compound 7) produce distinct singlets in ¹H-NMR . IR carbonyl stretches (~1715 cm⁻¹) are consistent across analogs, confirming the methanone linkage .

Molecular Interactions

  • Docking Studies : Imidazothiazole derivatives bind Glypican-3 via π-π stacking (aromatic rings) and hydrogen bonding (C=O, NH groups) . The target compound’s indole and phenyl groups may enhance hydrophobic interactions in similar targets.

Biological Activity

Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a complex heterocyclic compound that combines an indole moiety with an imidazo-thiazole structure. This unique arrangement of nitrogen and sulfur atoms within its rings contributes to its potential biological activity, particularly in medicinal chemistry. This article explores the compound's biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a combination of indole and thiazole rings, which are often linked to various therapeutic effects. The presence of electron-withdrawing groups enhances its chemical reactivity, allowing for diverse functionalization possibilities. The structural formula can be represented as follows:

Indolin 1 yl 3 methyl 6 phenylimidazo 2 1 b thiazol 2 yl methanone\text{Indolin 1 yl 3 methyl 6 phenylimidazo 2 1 b thiazol 2 yl methanone}

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to indolin and imidazo-thiazole derivatives. For instance, research has shown that derivatives containing these moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of Tubulin Assembly : A study evaluated substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones for their cytotoxic activity. The most potent compounds demonstrated strong inhibition of tubulin assembly and selective inhibition of the Akt kinase in cancer cells, leading to cell cycle arrest at the G2/M phase .
  • Pancreatic Cancer Models : Another investigation focused on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which showed antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. Compounds exhibited IC50 values ranging from 5.11 to 10.8 µM and significantly inhibited cell migration .

Antimicrobial Activity

Indole and thiazole frameworks are often associated with antimicrobial properties. Compounds sharing structural similarities with this compound have been reported to exhibit significant antimicrobial effects against various pathogens.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
3-MethylindoleContains an indole structureAntimicrobial, anticancer
6-Pheynylimidazo[2,1-b]thiazoleThiazole ring presentAnticancer
Indoleacetic acidSimple indole derivativePlant growth regulator
ThiazolidinedioneContains a thiazole ringAntidiabetic

This table highlights the potential enhanced biological activity of this compound compared to simpler analogs due to its unique combination of structural features.

Q & A

Basic: What are the established synthetic methodologies for Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core. Key steps include:

  • Core Formation : Condensation of thiourea with α-bromoacetophenone derivatives under reflux to generate the imidazo[2,1-b]thiazole scaffold .
  • Functionalization : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions to introduce the indolin-1-yl methanone group, achieving yields of 90–96% .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/ethyl acetate) are standard for isolating intermediates and final products .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Eaton’s reagent outperforms alternatives like PTSA or FeCl₃, as shown in Table 1 (), achieving 90% yield under solvent-free conditions at 80°C .
  • Solvent-Free Systems : Eliminating solvents reduces side reactions and simplifies purification .
  • Temperature Control : Maintaining 80°C during cyclization minimizes byproducts (e.g., uncyclized intermediates) .
  • Real-Time Monitoring : TLC and in situ IR spectroscopy track reaction progress, enabling timely adjustments .

Basic: What analytical techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm) confirm phenyl and indole substituents; methyl groups appear as singlets (δ 2.5–3.0 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 170–190 ppm) verify the methanone linkage .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ = 263.00558) confirms molecular formula .
  • IR Spectroscopy : Stretching bands for C=O (1662 cm⁻¹) and C-S (735 cm⁻¹) validate functional groups .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:
Discrepancies (e.g., δ shifts in NMR) arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter proton chemical shifts. Cross-reference data using identical solvents .
  • Crystallographic Variability : Polymorphism or hydration states affect melting points (e.g., 338–342°C for related compounds in vs. 141–143°C in ). Use DSC to assess thermal behavior .
  • Stereochemical Considerations : Chiral centers (if present) may require circular dichroism (CD) or X-ray crystallography for unambiguous assignment .

Basic: What biological screening strategies are recommended for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antiviral : Test against Parvovirus B19 in UT7/EpoS1 cells, monitoring viral replication via qPCR (EC₅₀ calculations) .
    • Cytotoxicity : Use MTT assays in primary erythroid progenitor cells (EPCs) to differentiate antiviral activity from cell death .
  • Target Identification : Molecular docking with enzymes (e.g., viral proteases) or receptors (e.g., GPCRs) guided by the indole-thiazole pharmacophore .

Advanced: How to address conflicting biological activity data in different cell lines?

Methodological Answer:
Contradictions (e.g., activity in UT7/EpoS1 vs. inactivity in EPCs) may stem from:

  • Cellular Uptake Differences : Measure intracellular compound levels via LC-MS .
  • Metabolic Stability : Incubate with liver microsomes to assess degradation rates .
  • Pathway-Specific Effects : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to avoid off-target effects at higher doses .

Basic: What are the key structural features influencing reactivity?

Methodological Answer:

  • Electrophilic Sites : The thiazole sulfur and indole NH are prone to alkylation/acylation .
  • Aromatic Systems : The phenyl and imidazo[2,1-b]thiazole rings participate in π-π stacking, critical for biological interactions .
  • Steric Effects : The 3-methyl group hinders substitutions at adjacent positions, directing reactions to the 6-phenyl moiety .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) to reduce hydrophobicity while retaining activity (see for fluorophenyl/methoxyphenyl analogs) .
  • Metabolic Blocking : Replace labile methyl groups with CF₃ or cyclopropyl moieties to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Esterify the methanone carbonyl to enhance bioavailability, as seen in .

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